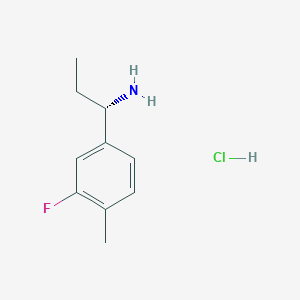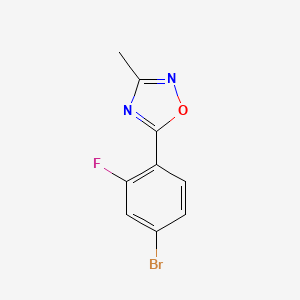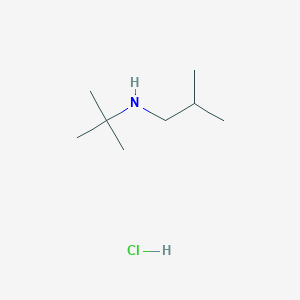
4-(4-amino-2-méthylphényl)pipéridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 955369-50-3 . It has a molecular weight of 290.41 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 128-129 degrees Celsius .Applications De Recherche Scientifique
Pharmacologie : Précurseur dans la synthèse des opioïdes
Ce composé a été identifié comme un précurseur dans la synthèse du fentanyl et de ses analogues . Le contrôle de ces précurseurs est crucial pour lutter contre la crise des opioïdes, car ils constituent des éléments clés dans la fabrication illicite d’opioïdes synthétiques puissants.
Synthèse organique : Intermédiaire pour de nouveaux composés
En chimie organique, ce composé tert-butyle sert de bloc de construction pour la synthèse de divers composés organiques nouveaux, y compris des amides, des sulfonamides et des imidazolinones, qui présentent des applications potentielles dans le développement de médicaments et la science des matériaux .
Chimie médicinale : Développement de PROTAC
Le composé est utilisé comme un lieur semi-flexible dans le développement de chimères de ciblage de la protéolyse (PROTAC) pour la dégradation ciblée des protéines . Il s’agit d’une approche de pointe dans la conception de nouveaux agents thérapeutiques capables de dégrader sélectivement les protéines responsables de maladies.
Biologie chimique : Dégradation ciblée des protéines
En biologie chimique, le composé tert-butyle est utilisé dans le développement de petites molécules pour la dégradation ciblée des protéines, une stratégie prometteuse pour la découverte de médicaments qui implique l’élimination sélective des protéines pathologiques .
Applications industrielles : Synthèse d’inhibiteurs de Pim-1
Sur le plan industriel, il est utilisé comme réactif dans la synthèse d’inhibiteurs de la kinase Pim-1, qui sont importants dans la recherche et le traitement du cancer. Il trouve également une application dans la synthèse d’agonistes du GPR119 pour le traitement du diabète de type II .
Applications environnementales : Sécurité et manipulation
Bien que des applications environnementales spécifiques ne soient pas directement mentionnées, les fiches de données de sécurité fournissent des directives sur la manipulation et le stockage, indiquant son utilisation en laboratoire et éventuellement dans le développement de capteurs environnementaux ou de produits biocides .
Mécanisme D'action
Target of Action
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives . The primary targets of this compound are the opioid receptors, specifically the mu-opioid receptors, which play a crucial role in pain perception .
Mode of Action
The compound interacts with its targets, the opioid receptors, by binding to them and activating them. This activation results in the inhibition of the release of nociceptive neurotransmitters, thereby reducing the perception of pain .
Biochemical Pathways
The activation of the opioid receptors by Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate triggers a series of biochemical pathways. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. The net effect of these biochemical changes is hyperpolarization of the neuron and inhibition of neuronal firing, leading to analgesia .
Result of Action
The molecular and cellular effects of the compound’s action result in the reduction of pain perception. By binding to and activating the opioid receptors, the compound inhibits the release of nociceptive neurotransmitters, thereby reducing the sensation of pain .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as cytochrome P450, inhibiting their activity and altering the metabolic pathways they regulate. Furthermore, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Studies in animal models have provided valuable information on the compound’s dosage-dependent effects and its potential therapeutic applications .
Metabolic Pathways
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with cytochrome P450 enzymes can alter the oxidation of organic substances, leading to changes in metabolic pathways and the production of different metabolites .
Transport and Distribution
The transport and distribution of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate within cells and tissues are crucial for understanding its biochemical effects. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments. The distribution of the compound within tissues can influence its accumulation and overall activity .
Subcellular Localization
The subcellular localization of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCJRLSBFJRSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

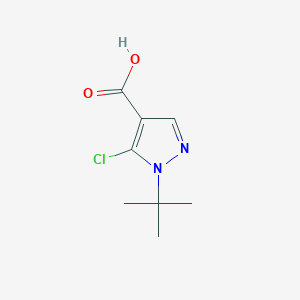
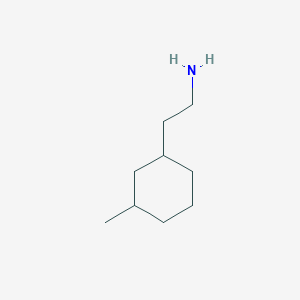
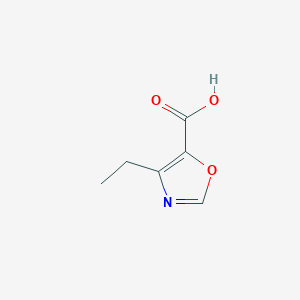

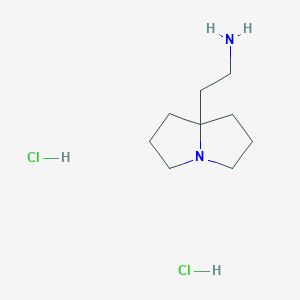

![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)
